molecular formula C8H17NO2 B1453918 2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol CAS No. 1248136-22-2

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol

Cat. No.: B1453918
CAS No.: 1248136-22-2
M. Wt: 159.23 g/mol
InChI Key: VHHCLVLPRXXFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by the presence of a cyclobutylamino group attached to an ethoxyethanol backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol typically involves the reaction of cyclobutylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols .

Scientific Research Applications

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The cyclobutylamino group plays a crucial role in binding to target molecules, while the ethoxyethanol backbone facilitates the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol is unique due to its specific combination of cyclobutylamino and ethoxyethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2-(cyclobutylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-5-7-11-6-4-9-8-2-1-3-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHCLVLPRXXFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.